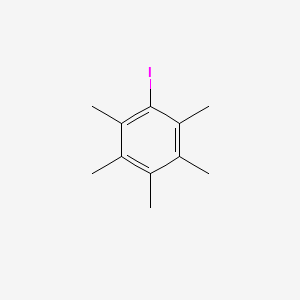

Pentamethyliodobenzene

描述

Pentamethyliodobenzene (CAS: 3853-91-6), also known as iodopentamethylbenzene, is an organoiodine compound with the molecular formula C₁₁H₁₅I and a molecular weight of 274.14–274.15 g/mol . It is a crystalline solid with a melting point of 138–141°C and is typically stored at room temperature under dry, sealed conditions .

属性

IUPAC Name |

1-iodo-2,3,4,5,6-pentamethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15I/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHBVYKGPRUHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191860 | |

| Record name | Iodopentamethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3853-91-6 | |

| Record name | 1-Iodo-2,3,4,5,6-pentamethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3853-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodopentamethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodopentamethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodopentamethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Pentamethyliodobenzene can be synthesized through several methods. One common approach involves the iodination of pentamethylbenzene. This reaction typically requires the presence of an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), and a catalyst like aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反应分析

Types of Reactions

Pentamethyliodobenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding pentamethylbenzene.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acids, while reduction typically produces pentamethylbenzene.

科学研究应用

Synthetic Applications

A. Electrophilic Aromatic Substitution

Pentamethyliodobenzene serves as an effective electrophile in electrophilic aromatic substitution reactions. Its high electron density, attributed to the five methyl groups, enhances its reactivity towards nucleophiles. This characteristic allows for the synthesis of various substituted aromatic compounds.

- Example Reaction : The reaction of this compound with nucleophiles such as amines or alcohols can yield a range of products, including amides and ethers.

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Electrophilic substitution | Amines | Aromatic amines |

| Electrophilic substitution | Alcohols | Aromatic ethers |

B. Synthesis of Organometallic Compounds

This compound is also employed in the synthesis of organometallic complexes. The iodine atom can be replaced by various metal centers, leading to the formation of metal-organic frameworks that exhibit interesting catalytic properties.

- Case Study : The reaction of this compound with palladium complexes has been shown to yield highly active catalysts for cross-coupling reactions.

Material Science Applications

A. Polymerization Initiators

Recent studies have explored the use of this compound as a photoinitiator in radical polymerization processes. Its ability to generate radicals upon irradiation makes it suitable for initiating polymerization reactions under UV light.

- Application Example : In light-controlled radical polymerization, this compound has been utilized to produce advanced materials such as coatings and adhesives.

| Application Area | Material Type | Methodology |

|---|---|---|

| Coatings | UV-curable coatings | Light-controlled polymerization |

| Adhesives | Smart adhesives | Radical polymerization |

Biological Applications

Although primarily used in synthetic chemistry, there are emerging studies investigating the biological activity of this compound derivatives. Some derivatives have shown potential as anticancer agents due to their ability to interact with biological targets.

- Research Findings : A study indicated that certain this compound derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for drug development.

作用机制

The mechanism of action of pentamethyliodobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of multiple methyl groups increases the electron density on the benzene ring, making it more reactive towards electrophiles. The iodine atom can also undergo oxidative addition and reductive elimination, facilitating various catalytic cycles in organic synthesis.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares pentamethyliodobenzene with structurally related iodo-substituted methylbenzenes:

Reactivity and Catalytic Performance

- Electron-Donating Effects : The five methyl groups in this compound increase electron density at the iodine center, stabilizing hypervalent iodine(III) intermediates during catalytic cycles. This contrasts with tetramethyl derivatives, which may exhibit reduced stability due to fewer electron-donating groups .

- Steric Considerations : this compound’s steric bulk facilitates selective oxidative transformations, such as cyclic trans-diol cleavage, which is challenging with conventional oxidants like NaIO₄ . In contrast, diiodo analogs (e.g., 2,5-diiodotoluene) may favor coupling reactions over oxidation due to iodine’s electrophilicity.

Commercial Availability and Purity

This compound is available commercially at 97% purity (MFCD00015446), ensuring reliability in synthetic applications .

Catalytic Efficiency

In aerobic glycol scission, this compound outperforms less-substituted iodoarenes due to its ability to sustain iodine(I/III) redox cycles under mild conditions (isobutyraldehyde/O₂). For example, it achieves >90% yield in ketone formation from trans-1,2-diols, whereas tetramethyl analogs show reduced efficiency .

Comparative Limitations

- Tetramethyl Derivatives: Limited catalytic activity in oxidative reactions, likely due to insufficient electron donation or steric protection.

- Diiodo Compounds : Higher molecular weight and iodine content may lead to side reactions (e.g., iodine displacement) in catalytic systems.

生物活性

Pentamethyliodobenzene (PMIB) is a hypervalent iodine compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into the biological activity of PMIB, exploring its mechanisms, applications, and relevant research findings.

This compound is characterized by a central iodine atom bonded to a benzene ring with five methyl substituents. This unique structure contributes to its reactivity and catalytic properties, particularly in oxidative transformations.

Mechanisms of Biological Activity

The biological activity of PMIB primarily arises from its role as a catalyst in various chemical reactions, particularly those involving oxidative processes. Research indicates that PMIB can facilitate oxidative C–C bond cleavage reactions, leading to the formation of ketones from diols .

Mechanistic Insights

- Catalytic Cycle : PMIB operates through an iodine(I)/(III) catalytic cycle, which enables the generation of reactive intermediates that can participate in further chemical transformations. The presence of oxygen is crucial for these processes, allowing PMIB to act effectively as an oxidant .

- Radical Formation : Studies have shown that PMIB can generate radicals under aerobic conditions, which are essential for initiating various organic transformations. This radical generation is pivotal in reactions such as the oxidation of alcohols and the synthesis of hypervalent iodine reagents .

Applications in Organic Synthesis

PMIB's ability to catalyze oxidative reactions makes it a valuable tool in organic synthesis. It has been utilized in several noteworthy applications:

- Synthesis of Hypervalent Iodine Reagents : PMIB has been employed to synthesize various hypervalent iodine(III) reagents, which are important in organic chemistry for their utility in functionalization reactions .

- Oxidative Transformations : The compound has been shown to effectively catalyze oxidative transformations of alcohols and other substrates, leading to the formation of carbonyl compounds with high efficiency .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of PMIB in biological and synthetic applications:

- Study on C–C Cleavage : In a study by Powers et al., PMIB was used as a catalyst for the oxidative cleavage of diols, yielding ketones with significant efficiency. The reaction conditions were optimized to achieve high yields under mild conditions .

- Aerobic Oxidation Protocols : Research highlighted the use of PMIB in aerobic oxidation protocols, enabling access to a variety of hypervalent iodine compounds. These reactions were found to proceed via a one-electron radical chain mechanism, showcasing the versatility of PMIB as an oxidant .

Comparative Analysis

The biological activity and catalytic efficiency of PMIB can be compared with other hypervalent iodine compounds:

| Compound | Catalytic Activity | Applications |

|---|---|---|

| This compound | High | Oxidative transformations |

| Diiodobenzene | Moderate | Synthesis of iodoarenes |

| Trifluoroacetoxyiodobenzene | High | Functionalization reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。